Ortho-Methoxy Substitution Confers a Unique Electronic Surface Relative to Clinically Advanced A2A Antagonists
The target compound bears a single methoxy group at the ortho (2-) position of the styryl phenyl ring. In contrast, the clinically approved A2A antagonist istradefylline (KW-6002, CAS 155270-99-8) features a 3,4-dimethoxy substitution pattern. Available experimental affinity data for istradefylline is Ki (A2A) = 2.2 nM with approximately 70-fold selectivity for A2A over A1 (Ki A1 = 150 nM) [1]. While direct radioligand binding data for 155271-39-9 has not been published in the open literature [3], the foundational SAR work by Jacobson et al. (1993) establishes that substituent position on the styryl phenyl ring is a dominant determinant of both A2A binding affinity and A2A/A1 selectivity within the 1,3-dialkyl-7-methylxanthine scaffold [2].
| Evidence Dimension | Predicted shift in receptor selectivity and affinity based on ortho versus para/meta methoxy substitution |
|---|---|
| Target Compound Data | Quantitative affinity data not publicly available; structural differentiation defined by ortho (2-) methoxy substitution on the styryl phenyl ring |
| Comparator Or Baseline | Istradefylline: Ki A2A = 2.2 nM, Ki A1 = 150 nM; MSX-2: Ki A2A = 5-15 nM, Ki A1 = 2,500 nM |
| Quantified Difference | Cannot be quantified in the absence of direct binding data; structural distinction is that target compound possesses a single ortho-methoxy group, whereas istradefylline has 3,4-dimethoxy and MSX-2 has meta-methoxy substitution |
| Conditions | SAR context from rat brain A1- and A2-receptor radioligand binding assays (Jacobson et al., 1993) |
Why This Matters
Procurement based on the ortho-substitution pattern enables interrogation of a region of pharmacophoric space that is chemically distinct from the clinically validated 3,4-dimethoxy or 3-methoxy templates, making 155271-39-9 a valuable SAR probe for projects seeking novel intellectual property or differentiated pharmacological profiles.
- [1] Saki, M.; Yamada, K.; Koshimura, E.; Sasaki, K.; Kanda, T. In Vitro Pharmacological Profile of the A2A Receptor Antagonist Istradefylline. Naunyn-Schmiedeberg's Arch. Pharmacol. 2013, 386 (11), 963–972. doi:10.1007/s00210-013-0891-1. View Source
- [2] Jacobson, K. A.; Gallo-Rodriguez, C.; Melman, N.; Fischer, B.; Maillard, M.; van Bergen, A.; van Galen, P. J. M.; Karton, Y. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. J. Med. Chem. 1993, 36 (10), 1333–1342. doi:10.1021/jm00062a005. View Source
- [3] Assessed by systematic interrogation of BindingDB (https://www.bindingdb.org), ChEMBL (https://www.ebi.ac.uk/chembl/), and PubMed (https://pubmed.ncbi.nlm.nih.gov) for CAS 155271-39-9; no quantitative affinity records found as of May 2026. View Source
